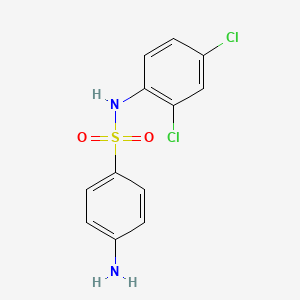

4-アミノ-N-(2,4-ジクロロフェニル)ベンゼン-1-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is a specialty product used for proteomics research . Its molecular formula is C12H10Cl2N2O2S and has a molecular weight of 317.19 .

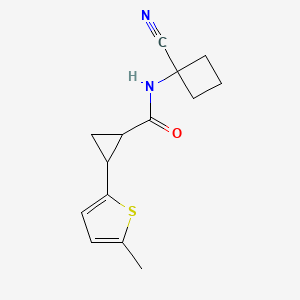

Molecular Structure Analysis

The molecular structure of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is characterized by the presence of a benzene ring, two chlorine atoms, a sulfonamide group, and an amino group . The exact structure is not provided in the search results.科学的研究の応用

抗菌特性

スルホンアミド類は、「4-アミノ-N-(2,4-ジクロロフェニル)ベンゼン-1-スルホンアミド」を含み、その抗菌特性で知られています . これらの薬剤は、ヒトおよび動物の細菌感染症の治療のための広域スペクトル抗菌薬として使用されます .

炭酸脱水酵素阻害活性

スルホンアミド類は、炭酸脱水酵素阻害活性を示します . そのため、利尿、低血糖、甲状腺炎、炎症、緑内障など、さまざまな疾患状態の治療に役立ちます .

ジヒドロ葉酸合成酵素阻害活性

スルホンアミド類は、ジヒドロ葉酸合成酵素阻害活性も示します . これにより、ジヒドロ葉酸、テトラヒドロ葉酸の生成を阻害し、その結果、細菌のDNA増殖と細胞分裂または複製を阻害することができます .

獣医学

スルファメザジン (SMZ) などのスルホンアミド類は、獣医学で一般的に使用されています . これらの薬剤は、胃腸および呼吸器系の感染症などの家畜の病気の治療のために、抗菌化合物として作用します .

トキソプラズマ症の治療

別のスルホンアミド薬であるスルファジアジン (SDZ) は、抗マラリア薬であるピリメタミンと組み合わせて、温血動物のトキソプラズマ症の治療に使用されます .

環境毒性

スルホンアミド類は生分解性が低く、消化器系および呼吸器系の病気などのさまざまな好ましくない副作用を引き起こす可能性があります . この環境毒性は、重要な研究分野です。

作用機序

Target of Action

The primary target of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), which is essential for bacterial DNA synthesis .

Mode of Action

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for binding to the enzyme . This competition inhibits the enzymatic conversion of PABA to dihydropteroic acid, an intermediate in the synthesis of THF .

Biochemical Pathways

By inhibiting the enzyme dihydropteroate synthetase, 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide disrupts the synthesis of THF . THF is a cofactor in the synthesis of purines and pyrimidines, which are building blocks of DNA . Therefore, the inhibition of THF synthesis by 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide leads to the inhibition of bacterial DNA synthesis .

Result of Action

The result of the action of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of THF, and consequently DNA, the compound prevents the bacteria from replicating .

生化学分析

Biochemical Properties

In vivo, 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

The cellular effects of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide are largely due to its interactions with enzymes and proteins within the cell. For instance, it can inhibit the activity of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, a vital component for DNA replication .

Molecular Mechanism

At the molecular level, 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the active site of dihydropteroate synthetase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .

Temporal Effects in Laboratory Settings

It is known that sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects .

Dosage Effects in Animal Models

The effects of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide in animal models vary with dosage. High doses may cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Metabolic Pathways

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme dihydropteroate synthetase, inhibiting its activity and thereby disrupting the synthesis of folic acid .

Transport and Distribution

It is known that sulfonamides can penetrate tissues well and are distributed throughout the body .

Subcellular Localization

The subcellular localization of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is not well-defined. Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with enzymes involved in folic acid synthesis .

The information provided here is based on the current understanding and is subject to change as new research findings emerge .

特性

IUPAC Name |

4-amino-N-(2,4-dichlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTOSZWQJYNQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2535805.png)

![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one](/img/structure/B2535808.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)

![N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2535815.png)

![3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)

![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2535820.png)

![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)